Pyrido[2,3-d]pyridazine
Overview
Description
Pyrido[2,3-d]pyridazine is a heterocyclic compound that consists of a fused ring system containing both pyridine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrido[2,3-d]pyridazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of this compound derivatives. Another method involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently construct the this compound core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-2,8-dione derivatives.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding dihydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like dimethylformamide, and catalysts such as palladium complexes .
Major Products Formed
The major products formed from these reactions include this compound-2,8-dione derivatives, dihydropyrido[2,3-d]pyridazines, and various substituted this compound compounds .
Scientific Research Applications
Pyrido[2,3-d]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Medicine: This compound has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents
Industry: This compound-based compounds are used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyridazine compounds varies depending on their specific application. For instance, as enzyme inhibitors, they may bind to the active site of the enzyme, blocking its activity. In the case of receptor ligands, they may interact with specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains a six-membered ring with two adjacent nitrogen atoms.
Pyrimidine: Similar to pyridazine but with nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Uniqueness of Pyrido[2,3-d]pyridazine
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug discovery and materials science .
Properties
IUPAC Name |
pyrido[2,3-d]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-6-4-9-10-5-7(6)8-3-1/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUQTUKKWDKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179945 | |
Record name | Pyrido(2,3-d)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-73-6 | |
Record name | Pyrido[2,3-d]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido(2,3-d)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrido(2,3-d)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDO(2,3-D)PYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Y8G8L07W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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